molecular formula C12H20N4O5 B1336815 L-Alanine, glycylglycyl-L-prolyl- CAS No. 61430-18-0

L-Alanine, glycylglycyl-L-prolyl-

Cat. No. B1336815
CAS RN: 61430-18-0
M. Wt: 300.31 g/mol
InChI Key: VOVHFLIEWMHDOB-YUMQZZPRSA-N
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Description

Synthesis Analysis

The synthesis of L-alanine can be achieved through microbial production using a lactic acid bacterial strain Pediococcus acidilactici BD16 expressing L-alanine dehydrogenase enzyme . A triple-enzyme system was developed to biosynthesize L-alanine from cis-butenedioic anhydride, which was cost-efficient and could overcome the shortcomings of fermentation .


Molecular Structure Analysis

The molecular structure of L-Alanine consists of a central carbon atom bonded to four different chemical groups: a carboxyl group (COOH), an amino group (NH₂), a hydrogen atom (H), and a methyl group (CH₃) .


Chemical Reactions Analysis

L-Alanine is involved in several microbial physiological processes. For example, Alanine dehydrogenase (AlaDH) can catalyze the oxidation of alanine with NAD+ (NADP+) as coenzyme and the reduction of pyruvate with NADH (NADPH) as coenzyme .

Scientific Research Applications

Biomedical Applications in Urolithiasis Treatment

L-Alanine has been validated in vitro for its therapeutic efficacy in treating urolithiasis, a condition involving the formation of stones in the urinary tract. Research suggests that L-Alanine exhibits significant anti-proliferative and anti-bacterial activities, which can be beneficial in managing this disease .

Neuroprotective Therapies for Neurodegenerative Disorders

Compounds like glycine-L-proline-L-glutamate (GPE) and its analogs, which may include “L-Alanine, glycylglycyl-L-prolyl-”, are being explored for their potential in treating neurodegenerative disorders such as Alzheimer’s Disease (AD). These compounds could lead to novel molecules that modify the disease’s progression .

3. Metabolic Engineering for High-Temperature L-Alanine Production “L-Alanine, glycylglycyl-L-prolyl-” could be involved in metabolic pathways that are dormant under normal conditions. Activating these pathways can lead to high-temperature production of L-Alanine, which has implications for industrial applications and metabolic engineering .

Safety and Hazards

According to the safety data sheet for L-Alanine, it is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

The therapeutic properties of L-Alanine still need to be addressed in detail to further strengthen its utilization as a viable ingredient for developing natural therapeutics with minimum side effects . It has potential applications in food, pharmaceutical, and personal care products .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O5/c1-7(12(20)21)15-11(19)8-3-2-4-16(8)10(18)6-14-9(17)5-13/h7-8H,2-6,13H2,1H3,(H,14,17)(H,15,19)(H,20,21)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVHFLIEWMHDOB-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428594
Record name L-Alanine, glycylglycyl-L-prolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Alanine, glycylglycyl-L-prolyl-

CAS RN

61430-18-0
Record name L-Alanine, glycylglycyl-L-prolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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